molecular formula C14H12N2O2 B14751014 (Diphenylhydrazinylidene)acetic acid CAS No. 728-15-4

(Diphenylhydrazinylidene)acetic acid

Cat. No.: B14751014
CAS No.: 728-15-4
M. Wt: 240.26 g/mol
InChI Key: BUBIAMBKDLVAFE-UHFFFAOYSA-N
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Description

(Diphenylhydrazinylidene)acetic acid is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of a hydrazone functional group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylhydrazinylidene)acetic acid typically involves the condensation reaction between benzophenone hydrazone and glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (Diphenylhydrazinylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(Diphenylhydrazinylidene)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (Diphenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biochemical pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

    Benzophenone hydrazone: Shares the hydrazone functional group but lacks the acetic acid moiety.

    Phenylhydrazine: Contains the hydrazine group but lacks the aromatic substitution pattern of (Diphenylhydrazinylidene)acetic acid.

    Acetic acid derivatives: Compounds like indole-3-acetic acid share the acetic acid moiety but have different functional groups attached.

Uniqueness: this compound is unique due to the combination of its hydrazone and acetic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

728-15-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(diphenylhydrazinylidene)acetic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,17,18)

InChI Key

BUBIAMBKDLVAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC(=O)O

Origin of Product

United States

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